N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide
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Overview
Description
“N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide” is a compound that likely belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It’s a metabolite of sulfathiazole .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized for various studies . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Scientific Research Applications
Antitubercular Activity
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide derivatives have shown promising results in antitubercular activity. A study by Patel and Telvekar (2014) focused on the synthesis and evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, highlighting their antitubercular effects against Mycobacterium tuberculosis using Resazurin microtitre plate assay (REMA) (Patel & Telvekar, 2014).
Antimicrobial and Anticancer Properties
Compounds incorporating the this compound structure have been studied for their potential antimicrobial and anticancer properties. Gein et al. (2019) synthesized derivatives that were evaluated for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019). Additionally, El-Gaby et al. (2017) reported on the synthesis of pyrazole derivatives incorporating this structure, assessing their in vitro anticancer activity against Ehrlich ascites carcinoma cells (El-Gaby et al., 2017).
Anticonvulsant Activity
Research by Żesławska et al. (2017) explored the crystal structures of N-substituted cinnamamide derivatives and their screening for anticonvulsant activity. The study highlighted the potential of these compounds to exhibit anticonvulsant properties (Żesławska et al., 2017).
Antibacterial Activity
Several studies have focused on the antibacterial activity of this compound derivatives. For example, Rafiee Pour et al. (2019) synthesized sulfonamides containing a 2-amino-1,3-thiazole fragment and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli (Rafiee Pour et al., 2019).
Corrosion Inhibition
Quraishi and Sharma (2005) investigated the use of thiazole derivatives, including this compound, as corrosion inhibitors for mild steel in acid solutions. Their study provided insights into the mechanism of corrosion inhibition and the effectiveness of these compounds (Quraishi & Sharma, 2005).
Fungicidal Activity
Chen et al. (2019) discovered novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives with significant fungicidal activities. Their research highlighted the potential of these compounds in agricultural applications (Chen et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide are bacteria, specifically both Gram-negative and Gram-positive bacteria . The compound has been synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
This compound interacts with its bacterial targets by disrupting their cellular functions. It is often used in conjunction with a cell-penetrating peptide called octaarginine . The compound, in isolation and in complex with octaarginine, displays potent antibacterial activity .
Biochemical Pathways
It is known that the compound disrupts bacterial cellular functions, which likely involves interference with essential biochemical pathways within the bacterial cells .
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its bacterial targets effectively .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells .
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-13H,(H,19,21)(H,20,22)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWYNFDEJVKKT-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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